3-Bromobenzamide
Overview
Description
3-Bromobenzamide is an organic compound with the molecular formula C7H6BrNO . It has an average mass of 200.033 Da and a Monoisotopic mass of 198.963272 Da .
Molecular Structure Analysis
The molecular structure of 3-Bromobenzamide consists of a benzene ring substituted with a bromo group and an amide group . The compound has two hydrogen bond acceptors and two hydrogen bond donors .Physical And Chemical Properties Analysis
3-Bromobenzamide has a density of 1.6±0.1 g/cm3, a boiling point of 297.4±23.0 °C at 760 mmHg, and a flash point of 133.6±22.6 °C . It has a molar refractivity of 42.9±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 124.3±3.0 cm3 .Scientific Research Applications
Synthesis of Isocoumarin Derivatives
3-Bromobenzamide derivatives have been used in the synthesis of isocoumarins, a class of organic compounds with potential biological activity. This process involves a CuI-catalyzed reaction with 1,3-diketones, enabling the creation of a variety of 3-substituted isocoumarins (Cai, Wang, & Xi, 2012).
Development of Benzisothiazol-3(2H)-one
Another application is in the formation of benzisothiazol-3(2H)-one derivatives. This involves a copper-catalyzed tandem reaction of o-bromobenzamide derivatives with potassium thiocyanate, demonstrating a method for S-C and S-N bond formation (Wang, Chen, Deng, & Xi, 2012).
Formation of 3-Methyleneisoindolin-1-ones
3-Bromobenzamide derivatives also play a role in forming 3-methyleneisoindolin-1-ones through a CuI/l-proline-catalyzed domino reaction with terminal alkynes. This method allows for the variation of N-substituents and the aromatic ring, showing the compound's versatility in synthesis (Li, Wang, Zhang, Jiang, & Ma, 2009).
Quinazolinone Scaffold Assembly
3-Bromobenzamide is used in the rapid assembly of the quinazolinone scaffold, a key structure in many pharmacologically active compounds. This involves a copper-catalyzed tandem reaction with aldehydes and aqueous ammonia, further illustrating its utility in complex organic synthesis (Guo, Li, Tao, Zhang, & Fan, 2014).
Synthesis of 3-(Imino)isoindolin-1-ones
A novel synthetic pathway using 3-bromobenzamide derivatives has been developed to create 3-(imino)isoindolin-1-ones. This Co-catalyzed cyclization reaction is significant for its ability to tolerate a variety of substituents, offering moderate yields in most cases (Aman, Huang, Liu, Tsai, Kim, Hsieh, & Chuang, 2021).
Metabolism of Bromoxynil by Klebsiella pneumoniae
In environmental research, a study found that Klebsiella pneumoniae subsp. ozaenae can metabolize bromoxynil, a compound related to bromobenzamides, indicating potential applications in bioremediation and understanding microbial interactions with environmental contaminants (Mcbride, Kenny, & Stalker, 1986).
Safety And Hazards
3-Bromobenzamide may cause skin and eye irritation, and may also cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If inhaled, the victim should be moved to fresh air . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .
properties
IUPAC Name |
3-bromobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJFDWIECLJWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022277 | |
Record name | 3-Bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzamide | |
CAS RN |
22726-00-7 | |
Record name | 3-Bromobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22726-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022726007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMOBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694N917Z7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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